7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]oxazine class, characterized by a fused bicyclic framework containing pyrazole and oxazine rings. The ethoxy group at position 7 and substituted thiophene moieties at positions 2 and 5 contribute to its unique electronic and steric properties. While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula (C₂₂H₂₀N₂O₂S₂) and molecular weight (~416.5 g/mol) can be inferred from structurally analogous compounds .
Properties
IUPAC Name |
7-ethoxy-5-(3-methylthiophen-2-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-3-24-17-7-4-6-14-16-12-15(18-8-5-10-26-18)22-23(16)21(25-19(14)17)20-13(2)9-11-27-20/h4-11,16,21H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKFULZDELWALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=C(C=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a substituted hydrazine and a diketone, the pyrazole ring can be formed through a cyclization reaction.
Introduction of the Thiophene Rings: The thiophene rings can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Formation of the Oxazine Ring: The oxazine ring can be synthesized through a condensation reaction involving an ortho-aminophenol and an aldehyde or ketone.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethyl iodide or another ethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings might yield sulfoxides or sulfones, while reduction of the oxazine ring could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might confer activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazolo-Oxazine Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- Thiophene-containing derivatives (e.g., the target compound and ) exhibit stronger interactions with sulfur-binding enzymes compared to purely aromatic analogs (e.g., ). The 3-methyl group in the target compound may reduce metabolic oxidation compared to unsubstituted thiophenes .
- Ethoxy groups at position 7 improve thermal stability, as seen in thermogravimetric analyses of related compounds .
Synthetic Pathways: The target compound likely follows a multi-step synthesis involving cyclocondensation of 5-aminopyrazole precursors with carbonyl-containing intermediates, analogous to methods in . Thiophene moieties are introduced via Suzuki-Miyaura coupling, as demonstrated in .
Biological Relevance :
- While direct pharmacological data for the target compound are unavailable, structurally related pyrazolo-oxazines show affinity for serotonin receptors and phosphodiesterase inhibition . The dual thiophene substitution may modulate selectivity toward kinase targets .
Biological Activity
7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS Number: 942002-24-6) is a complex organic compound characterized by its unique molecular structure that includes multiple heterocyclic rings. This compound has attracted attention for its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is CHNOS, with a molecular weight of 396.5 g/mol. It features a thiophene ring and a pyrazolo[1,5-c][1,3]oxazine structure, which are known to contribute to various biological activities. The presence of an ethoxy group enhances its polarity and reactivity, making it suitable for further biological studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 942002-24-6 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrazolo and thiophene rings through cyclization reactions. Various synthetic routes have been explored to optimize yield and purity. Detailed methodologies can be found in related literature focusing on similar heterocyclic compounds.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-c][1,3]oxazines have shown promising results in inhibiting tumor cell proliferation. A study investigating related compounds reported IC values indicating cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.
The mechanism of action for compounds in this class often involves modulation of various signaling pathways associated with cancer cell survival and proliferation. For example, some pyrazolo derivatives act as inhibitors of key enzymes involved in cancer metabolism or as modulators of receptor activity . The specific interactions of this compound with cellular targets remain to be elucidated through further experimental studies.
Other Biological Activities
In addition to anticancer properties, there is emerging interest in the neuroprotective effects of similar compounds. Some derivatives have been studied for their ability to act as positive allosteric modulators at glutamate receptors (AMPA receptors), suggesting potential applications in treating neurodegenerative diseases .
Case Studies
While specific case studies on this compound are scarce, related research provides insights into its biological potential:
- Cytotoxicity Studies : A series of studies on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC values ranging from 10 to 20 µM for related pyrazolo derivatives against MCF-7 cells .
- Neuroprotective Effects : Research on benzodiazepine-like compounds has shown that modifications can lead to enhanced neuroprotective effects without the excitotoxic side effects commonly associated with direct agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
